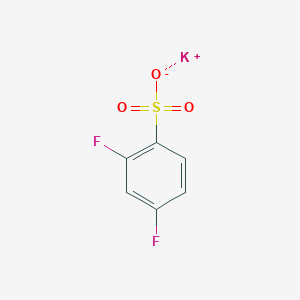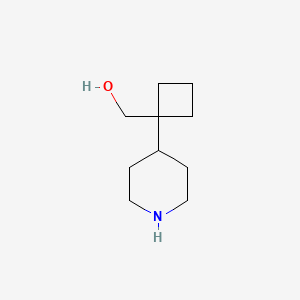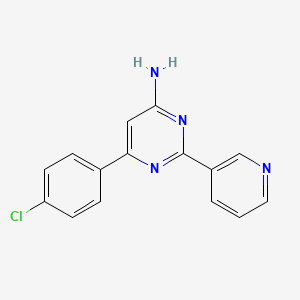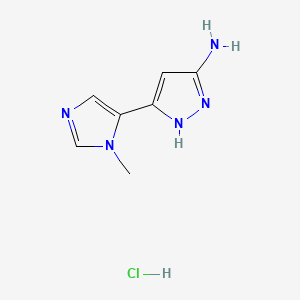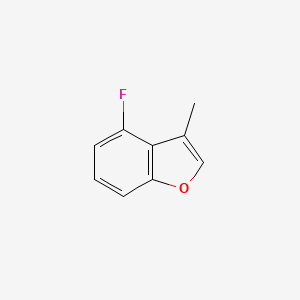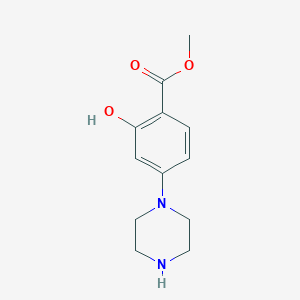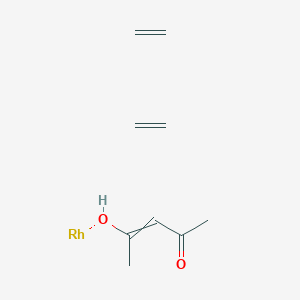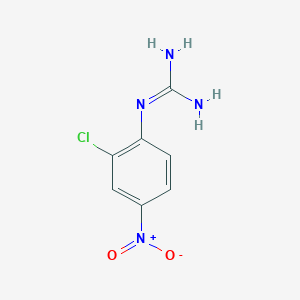
N-(2-Chloro-4-nitrophenyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . This compound, characterized by the presence of a chloro and nitro group on the phenyl ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-(2-Chloro-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrophenyl)guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications and to design more effective derivatives .
Comparación Con Compuestos Similares
1-(2-Chloro-4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Chloro-4-nitrophenyl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.
1-(2-Chloro-4-nitrophenyl)urea: Contains a urea group and exhibits different chemical properties and reactivity.
1-(2-Chloro-4-nitrophenyl)amidine: Features an amidine group and is used in different chemical and biological applications.
The uniqueness of 1-(2-Chloro-4-nitrophenyl)guanidine lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
896720-32-4 |
|---|---|
Fórmula molecular |
C7H7ClN4O2 |
Peso molecular |
214.61 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-5-3-4(12(13)14)1-2-6(5)11-7(9)10/h1-3H,(H4,9,10,11) |
Clave InChI |
QOBNGKKYCLGRJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


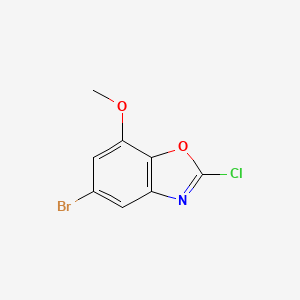
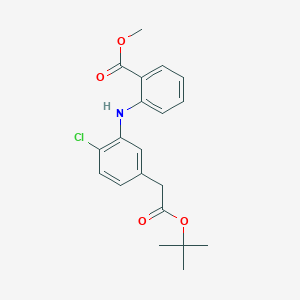
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)

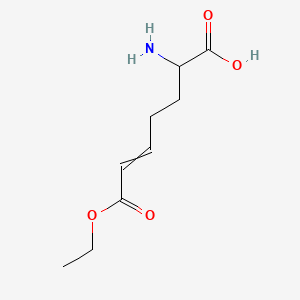
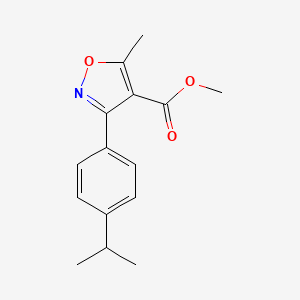
![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
